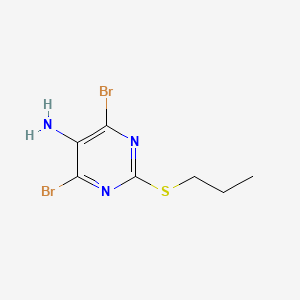

4,6-Dibromo-2-(propylthio)pyrimidin-5-amine

Description

4,6-Dibromo-2-(propylthio)pyrimidin-5-amine is a brominated pyrimidine derivative featuring a propylthio group at position 2 and amino and bromine substituents at positions 5, 4, and 4. These compounds are pivotal intermediates in pharmaceutical synthesis, particularly for anticoagulants like Ticagrelor .

Properties

IUPAC Name |

4,6-dibromo-2-propylsulfanylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Br2N3S/c1-2-3-13-7-11-5(8)4(10)6(9)12-7/h2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGDOHMURDRYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=N1)Br)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(propylthio)pyrimidin-5-amine typically involves the bromination of 2-(propylthio)pyrimidin-5-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions of the pyrimidine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(propylthio)pyrimidin-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The propylthio group can be oxidized to a sulfoxide or sulfone, and the compound can also undergo reduction reactions to modify the pyrimidine ring or the substituents.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

4,6-Dibromo-2-(propylthio)pyrimidin-5-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(propylthio)pyrimidin-5-amine involves its interaction with specific molecular targets. The bromine atoms and the propylthio group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural Analog: 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine

Key Differences and Similarities:

Impact of Halogen Choice:

- Reactivity : Bromine’s larger atomic size and lower electronegativity compared to chlorine may alter reaction kinetics in nucleophilic substitutions or cross-coupling reactions .

- Lipophilicity : Bromine’s higher molecular weight could enhance lipophilicity, affecting bioavailability in drug candidates .

- Environmental Persistence : Brominated compounds may exhibit greater environmental persistence, raising disposal concerns .

Other Brominated Pyrimidines

Example: 4,6-Dibromo-2-(3',4',6'-tri-bromo-2'-methyl-oxyphenoxy)phenol (Compound 5 in )

- Structural Differences: Phenolic backbone vs. pyrimidine core; multiple bromine substituents.

- Applications: Marine-derived polybrominated phenols are studied for bioactivity (e.g., antimicrobial effects) .

- Toxicity : Higher bromine content may correlate with increased cytotoxicity or environmental risk .

Simplified Pyrimidine Derivatives

Example: 4-Amino-2,6-dichloropyrimidine (CAS: 10132-07-7)

- Key Differences : Lacks the propylthio group and has fewer substituents.

- Applications : Simpler analogs are used as building blocks in agrochemicals or smaller-molecule drugs.

Research Findings and Data Tables

Biological Activity

4,6-Dibromo-2-(propylthio)pyrimidin-5-amine (CAS No. 1621679-05-7) is a pyrimidine derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two bromine atoms at positions 4 and 6 and a propylthio group at position 2. This unique structure contributes to its biological activity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | 25 µg/mL |

| Escherichia coli | Significant inhibition | 50 µg/mL |

| Candida albicans | Moderate antifungal activity | 32 µg/mL |

These results indicate that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development as an antibiotic agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within microbial cells, potentially disrupting critical biochemical pathways. The presence of bromine atoms may enhance its reactivity with biological molecules, leading to increased potency against pathogens .

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents evaluated the efficacy of several pyrimidine derivatives, including this compound. The researchers employed disc diffusion methods to assess antimicrobial activity against a panel of bacterial strains. The results indicated that the compound exhibited notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an inhibition zone diameter of approximately 15 mm .

Synergistic Effects with Other Compounds

Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics. The combination therapy showed enhanced antimicrobial effects against resistant strains, suggesting potential for use in combination therapies to combat antibiotic resistance .

Q & A

Q. Example Protocol :

| Step | Reagent/Condition | Role | Yield (%) |

|---|---|---|---|

| 1 | 5-aminopyrimidine scaffold | Substrate | - |

| 2 | NBS, DMF, 0°C | Bromination | 75 |

| 3 | Propylthiol, K₂CO₃, RT | Thioether formation | 68 |

Methodological Insight: Statistical Design of Experiments (DoE) can optimize parameters like stoichiometry and solvent ratios .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Basic Research Focus

A multi-technique approach is critical:

- NMR Spectroscopy :

- HPLC-MS : Use reversed-phase C18 columns with acetonitrile/water gradients to assess purity (>98%) and detect bromine isotope patterns (m/z 305/307/309 for [M+H]⁺).

Q. Experimental Design :

- Use kinetic studies (UV-Vis or LC-MS monitoring) to compare Cl vs. Br substitution rates.

- Apply Hammett plots to correlate substituent effects with reactivity.

How can computational methods predict reaction pathways and transition states for bromine substitution in this compound?

Advanced Research Focus

Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms are pivotal:

Q. Case Study :

| Halogen | ΔG‡ (kcal/mol) | Preferred Site |

|---|---|---|

| Br | 18.5 | C4 > C6 |

| Cl | 22.1 | C6 > C4 |

What mechanistic insights explain the regioselectivity of bromine substitution under acidic vs. basic conditions?

Q. Advanced Research Focus

- Acidic Conditions : Protonation of the pyrimidine ring at N1 enhances electrophilicity at C4, favoring substitution there.

- Basic Conditions : Deprotonation of the amine group at C5 directs nucleophiles to C6 via resonance stabilization .

- Kinetic Isotope Effects (KIE) : Deuterated solvents (DMSO-d6) can validate proton-transfer steps in the mechanism.

Methodology : Use isotopic labeling (e.g., ¹⁵N at C5) and in situ IR to track intermediate formation.

How can researchers design experiments to study the bioactivity and binding interactions of this compound?

Q. Advanced Research Focus

- Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina to predict binding poses.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) for hit validation.

- Cellular Assays : Use HEK293 or HeLa cells to assess cytotoxicity (IC₅₀) and target engagement (Western blot for phosphorylation inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.